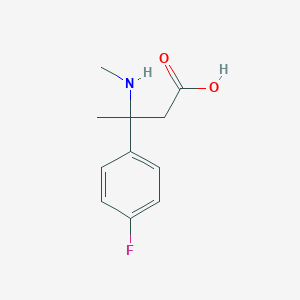

3-(4-Fluorophenyl)-3-(methylamino)butanoic acid

Description

3-(4-Fluorophenyl)-3-(methylamino)butanoic acid is an organic compound characterized by the presence of a fluorophenyl group, a methylamino group, and a butanoic acid backbone

Properties

Molecular Formula |

C11H14FNO2 |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-3-(methylamino)butanoic acid |

InChI |

InChI=1S/C11H14FNO2/c1-11(13-2,7-10(14)15)8-3-5-9(12)6-4-8/h3-6,13H,7H2,1-2H3,(H,14,15) |

InChI Key |

JJJBWIXDPGBFEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)(C1=CC=C(C=C1)F)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-(methylamino)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and methylamine.

Formation of Intermediate: The 4-fluorobenzaldehyde reacts with methylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form 3-(4-Fluorophenyl)-3-(methylamino)butanol.

Oxidation: The alcohol group in 3-(4-Fluorophenyl)-3-(methylamino)butanol is oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis steps efficiently.

Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3-(methylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation Products: Carboxylic acid derivatives.

Reduction Products: Alcohols and other reduced forms.

Substitution Products: Compounds with different substituents on the phenyl ring.

Scientific Research Applications

3-(4-Fluorophenyl)-3-(methylamino)butanoic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

Biological Research: Researchers investigate its effects on biological systems and its potential as a biochemical probe.

Industrial Applications: It is used in the development of new industrial chemicals and processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-(methylamino)butanoic acid involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

3-(4-Chlorophenyl)-3-(methylamino)butanoic acid: Similar structure with a chlorine atom instead of fluorine.

3-(4-Bromophenyl)-3-(methylamino)butanoic acid: Similar structure with a bromine atom instead of fluorine.

3-(4-Methylphenyl)-3-(methylamino)butanoic acid: Similar structure with a methyl group instead of fluorine.

Uniqueness

3-(4-Fluorophenyl)-3-(methylamino)butanoic acid is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties compared to its analogs.

Biological Activity

3-(4-Fluorophenyl)-3-(methylamino)butanoic acid is a compound of interest due to its potential biological activities, particularly in the context of neurotransmitter modulation and its implications in pharmacotherapy for conditions such as neuropathic pain. This article provides an overview of its biological activity, including research findings, case studies, and relevant data.

- Molecular Formula : C11H14FNO2

- Molecular Weight : 209.24 g/mol

- IUPAC Name : this compound

The compound's biological activity is primarily attributed to its ability to interact with neurotransmitter systems. Specifically, it has been investigated for its effects on the GABA (gamma-aminobutyric acid) transporters, which are critical in regulating inhibitory neurotransmission in the central nervous system.

Biological Activity Overview

-

GABA Transporter Inhibition :

- Recent studies have highlighted the compound's role as an inhibitor of GABA transporters (mGAT1–4). In vitro assays demonstrated that certain derivatives exhibited significant inhibitory potency against these transporters, suggesting potential therapeutic applications in managing neuropathic pain and other disorders associated with GABAergic dysfunction .

- Antinociceptive Properties :

Table 1: Inhibitory Potencies of Related Compounds

| Compound Name | Target | pIC50 (± SEM) | Notes |

|---|---|---|---|

| Compound A | mGAT1 | 5.36 ± 0.12 | High selectivity for mGAT1 |

| Compound B | mGAT2 | 5.43 ± 0.10 | Moderate selectivity |

| Compound C | mGAT4 | 5.04 ± 0.15 | Significant activity in pain models |

Case Study: Neuropathic Pain Models

In a study involving chemotherapy-induced neuropathic pain, specific derivatives of the compound were tested across various models (oxaliplatin and paclitaxel models). The results indicated a marked reduction in pain behaviors, supporting the hypothesis that modulation of GABA transporters can alleviate neuropathic symptoms .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds that also target GABA transporters:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Compound D | Contains a methyl group on the amine | Higher affinity for mGAT2 |

| Compound E | Lacks fluorine substitution | Broader spectrum of activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.